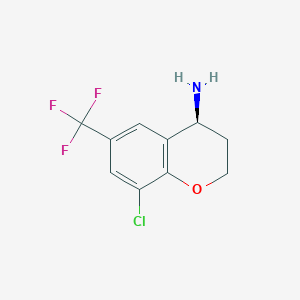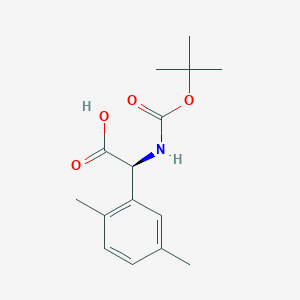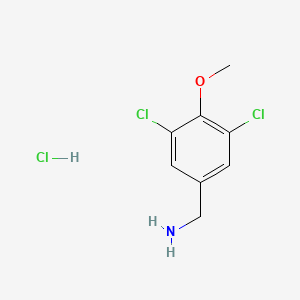![molecular formula C10H9F4NO B15237552 (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15237552.png)
(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine: is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and a trifluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethoxy)benzaldehyde and propargylamine.
Reaction Conditions: The key step involves a condensation reaction between the aldehyde and the amine under basic conditions, often using a catalyst such as sodium hydroxide or potassium carbonate.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and increased efficiency. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the fluoro or trifluoromethoxy groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from its fluorinated properties.
Mecanismo De Acción
The mechanism of action of (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethoxy groups enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
3-Fluoro-4-(trifluoromethoxy)benzaldehyde: A precursor in the synthesis of the target compound.
Trifluoromethylstyrene derivatives: Compounds with similar fluorinated groups used in various applications.
Trifluoromethyl-1,2,4-triazoles: Compounds with trifluoromethyl groups that exhibit similar chemical properties.
Uniqueness: The uniqueness of (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine lies in its specific combination of fluoro and trifluoromethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as increased stability, enhanced reactivity, and improved bioavailability compared to similar compounds.
Propiedades
Fórmula molecular |
C10H9F4NO |
|---|---|
Peso molecular |
235.18 g/mol |
Nombre IUPAC |
(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4NO/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h2-5,8H,1,15H2/t8-/m0/s1 |
Clave InChI |
HBALIGWTTOQVKU-QMMMGPOBSA-N |
SMILES isomérico |
C=C[C@@H](C1=CC(=C(C=C1)OC(F)(F)F)F)N |
SMILES canónico |
C=CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237483.png)







![7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B15237560.png)


